molecular formula C8H7BrO3S B2607585 Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate CAS No. 704200-66-8

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate

Cat. No.: B2607585
CAS No.: 704200-66-8
M. Wt: 263.11
InChI Key: TXOCYFXCASYKQH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and an ethyl ester group at the 2-position. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate typically involves the bromination of thiophene followed by esterification. One common method is as follows:

    Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 4-position.

    Esterification: The brominated thiophene is then reacted with ethyl oxalyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products

    Substitution: Various substituted thiophene derivatives.

    Reduction: Ethyl 2-(4-bromothiophen-3-yl)-2-hydroxyacetate.

    Oxidation: this compound sulfoxide or sulfone.

Scientific Research Applications

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of materials such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromothiophen-3-yl)acetate: Lacks the oxo group at the 2-position.

    Ethyl 2-(4-chlorothiophen-3-yl)-2-oxoacetate: Contains a chlorine atom instead of bromine.

    Ethyl 2-(4-methylthiophen-3-yl)-2-oxoacetate: Contains a methyl group instead of bromine.

Uniqueness

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate is unique due to the presence of both the bromine atom and the oxo group, which confer distinct reactivity and properties compared to its analogs. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the oxo group provides additional sites for chemical modification.

Properties

IUPAC Name

ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-13-4-6(5)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOCYFXCASYKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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